Dde-D-Orn(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXWJOGKQWRDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Advantage of Dde-D-Orn(Fmoc)-OH in Complex Peptide Synthesis: A Technical Guide

Abstract

In the intricate field of solid-phase peptide synthesis (SPPS), the creation of complex architectures such as branched peptides, cyclic constructs, and site-specifically labeled conjugates demands a sophisticated and highly controlled chemical strategy. Central to this control is the concept of orthogonal protection, where specific protecting groups can be removed under distinct conditions without affecting others. This guide provides an in-depth technical exploration of Nα-Fmoc-Nδ-Dde-D-ornithine (Fmoc-D-Orn(Dde)-OH), a versatile building block that epitomizes this principle. We will dissect its molecular components, elucidate the mechanism of its unique deprotection chemistry, and provide detailed protocols for its application in advanced peptide design, empowering researchers and drug developers to harness its full potential.

The Principle of Orthogonality: A Cornerstone of Modern SPPS

Solid-phase peptide synthesis (SPPS) is a powerful technique that builds peptide chains sequentially while the C-terminus is anchored to an insoluble resin support.[1][2] This simplifies the process by allowing excess reagents and by-products to be washed away after each step.[3] However, the success of synthesizing complex peptides hinges on the use of protecting groups, which temporarily block reactive functional groups on the amino acid backbone (α-amino) and side chains to prevent unwanted side reactions.[4][5]

The most effective protection schemes are "orthogonal," meaning each class of protecting group is removed by a unique chemical mechanism that does not affect the others.[3][6] The standard Fmoc/tBu strategy is a primary example:

-

Nα-Fmoc group: A temporary protecting group removed by a mild base, typically a solution of piperidine in DMF.[4]

-

Side-Chain groups (e.g., tBu, Boc, Trt): "Permanent" protecting groups that are stable to piperidine but are removed by strong acid, such as Trifluoroacetic Acid (TFA), during the final cleavage from the resin.[5][7]

This two-dimensional orthogonality is insufficient for creating more complex structures. For applications like side-chain branching or cyclization, a third orthogonal protecting group is required—one that is stable to both piperidine and TFA but can be removed on demand. This is the precise role fulfilled by the Dde group.[7]

Deconstructing the Molecule: Fmoc-D-Orn(Dde)-OH

Fmoc-D-Orn(Dde)-OH is a strategically designed amino acid derivative that integrates three key functional components, each with a specific role in the synthetic workflow.[8]

-

The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino position. Its lability to mild base (e.g., 20% piperidine in DMF) allows for the stepwise elongation of the peptide chain in the C-to-N direction.[4]

-

The D-Ornithine (D-Orn) Core: Ornithine is a non-proteinogenic amino acid with a side chain terminating in a primary amine (the δ-amino group), one methylene group shorter than lysine. The D-configuration is a non-natural stereoisomer, often incorporated to increase peptide stability against enzymatic degradation.

-

The Nδ-Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This is the key to the molecule's advanced functionality. The Dde group is an enamine-type protecting group that is exceptionally stable under both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[7][9] It is selectively cleaved using a dilute solution of hydrazine, providing the third orthogonal dimension required for complex peptide synthesis.[10]

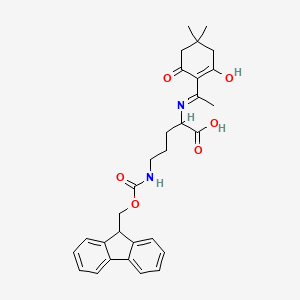

Caption: Chemical structure of Fmoc-D-Orn(Dde)-OH.

The Dde/Hydrazine Deprotection System: Mechanism and Selectivity

The utility of the Dde group lies in its unique and highly selective removal condition.

Mechanism of Hydrazine-Mediated Cleavage

The deprotection of Dde is achieved by treatment with a nucleophile, most commonly a 2% (v/v) solution of hydrazine monohydrate in DMF. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydrazine attacks the enamine system of the Dde group.

-

Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization that releases the free δ-amino group of the ornithine residue and forms a stable, chromophoric pyrazole byproduct.[7]

This byproduct absorbs strongly around 290 nm, allowing the deprotection reaction to be monitored spectrophotometrically, similar to how Fmoc removal is monitored.[9]

Caption: Hydrazine-mediated cleavage of the Dde group.

Orthogonality in Practice

The Dde/hydrazine system is fully orthogonal to the standard Fmoc/tBu strategy, as summarized in the table below. This three-way differentiation is the key to its power in complex synthetic schemes.

| Protecting Group | Linkage Type | Removal Reagent | Stability |

| Nα-Fmoc | α-Amine | 20% Piperidine in DMF (Base) | Stable to Acid and Hydrazine |

| Side-Chain (tBu, Boc) | Side-Chain | 95% TFA (Acid) | Stable to Base and Hydrazine |

| Side-Chain (Dde) | δ-Amine (Orn) | 2% Hydrazine in DMF (Nucleophile) | Stable to Acid and Base |

Important Consideration: Standard hydrazine treatment (2% in DMF) will also cleave the Nα-Fmoc group.[10] Therefore, if peptide elongation is desired after Dde removal, the N-terminus must first be protected with an acid-labile group, such as Boc. Alternatively, milder reagents like hydroxylamine hydrochloride with imidazole can be used, which selectively remove Dde without affecting the Fmoc group.[10][11]

On-Resin Dde Deprotection Protocol (Standard Hydrazine Method)

This protocol describes the standard method for removing the Dde group from a peptide synthesized on a solid support.

-

Resin Preparation: Swell the Dde-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.

-

N-Terminal Protection (Optional): If subsequent chain elongation is required, first remove the N-terminal Fmoc group and then acylate the free amine with Boc-anhydride (Boc₂O).

-

Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in peptide-grade DMF. Caution: Hydrazine is toxic. Handle in a fume hood with appropriate personal protective equipment.

-

First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution (approx. 25 mL per gram of resin) and agitate gently at room temperature for 3-5 minutes.[7][9]

-

Drain and Repeat: Drain the deprotection solution. Repeat step 4 two more times for a total of three treatments.[10]

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.

-

Verification (Optional): A qualitative test (e.g., Chloranil test) can be performed on a small sample of resin beads to confirm the presence of the newly freed primary amine.

The resin is now ready for subsequent modification at the deprotected ornithine side chain.

Advanced Applications & Workflows

The selective deprotection of the ornithine side chain opens a gateway to numerous advanced peptide modifications.

Synthesis of Branched Peptides

Dde-D-Orn(Fmoc)-OH serves as an ideal branching point. A linear peptide can be synthesized, and after its completion, the Dde group can be removed to expose the δ-amino group, from which a second peptide chain can be synthesized. This is a common strategy for creating constructs like multiple antigenic peptides (MAPs) or peptide dendrimers.[12][13][14]

Caption: Workflow for synthesizing a branched peptide.

On-Resin Peptide Cyclization

Cyclization can significantly improve peptide stability, receptor affinity, and bioavailability.[15] By incorporating this compound, a side-chain-to-terminus or side-chain-to-side-chain lactam bridge can be formed directly on the resin. For a head-to-side-chain cyclization, the linear peptide is assembled, the N-terminal Fmoc group is removed, and the Dde group on the ornithine side chain is cleaved. The exposed N-terminal amine is then coupled with the exposed side-chain amine using a standard peptide coupling reagent (e.g., HATU, HBTU).[15][16]

Caption: Workflow for on-resin head-to-side-chain cyclization.

Site-Specific Conjugation

The δ-amino group of ornithine, unmasked after Dde removal, is an excellent handle for the site-specific attachment of various molecules. This allows for the precise placement of:

-

Fluorescent labels or quenchers for imaging or FRET-based assays.

-

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

-

Biotin for affinity purification or detection.

-

Small molecule drugs to create targeted peptide-drug conjugates (PDCs).[8]

-

Chelating agents for radiolabeling in medical imaging applications.[8]

The process follows the same initial steps of peptide synthesis and selective Dde deprotection, followed by the coupling of the desired molecule to the newly exposed amine.

Troubleshooting and Best Practices

-

Incomplete Dde Removal: If deprotection is sluggish, especially with sterically hindered sequences, the reaction time can be extended or the number of hydrazine treatments increased. A slightly higher concentration of hydrazine (e.g., 4-5%) can be used, but concentrations above this risk side reactions like peptide cleavage at glycine residues.[10]

-

Dde Migration: In some cases, particularly during prolonged syntheses or with specific adjacent residues, the Dde group has been observed to migrate from one amine to another.[10][17] To mitigate this, using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group is recommended, though its removal may require longer reaction times.[7][10]

-

Orthogonality with Aloc: Hydrazine treatment is known to cause the reduction of the Aloc (allyloxycarbonyl) protecting group, compromising orthogonality. If both Dde and Aloc are present in a sequence, the addition of a scavenger like allyl alcohol during hydrazinolysis is necessary to prevent this side reaction.[18]

Conclusion

Nα-Fmoc-Nδ-Dde-D-ornithine is more than just a protected amino acid; it is a strategic tool that unlocks a third dimension of chemical control in solid-phase peptide synthesis. Its robust orthogonality with the widespread Fmoc/tBu strategy enables the rational design and efficient synthesis of sophisticated peptide architectures that are inaccessible through linear synthesis alone. By mastering the application of this versatile building block, researchers and drug developers can significantly expand their capabilities in creating novel peptide-based therapeutics, diagnostics, and research tools.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 19, 2026.

- BenchChem. (n.d.). The Chemistry of the Dde Protecting Group: A Technical Guide. Retrieved January 19, 2026.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026.

- AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved January 19, 2026.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 19, 2026.

- Vulcanchem. (n.d.). Fmoc-D-Orn(Dde)-OH - 1419640-31-5. Retrieved January 19, 2026.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 19, 2026.

- AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 19, 2026.

- Bachem Products. (n.d.). Fmoc-Orn(Dde)-OH. Retrieved January 19, 2026.

- PubMed. (2005).

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 19, 2026.

- Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Retrieved January 19, 2026.

- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved January 19, 2026.

- AAPPTec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 19, 2026.

- AAPPTec Peptides. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8]. Retrieved January 19, 2026.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026.

- PubMed. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. J Pept Res, 51(2), 127-33.

- Biotage. (n.d.).

- Google Patents. (n.d.).

- ChemRxiv. (n.d.). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. Retrieved January 19, 2026.

- PubMed. (2010). Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. Retrieved January 19, 2026.

- AAPPTec. (n.d.).

- Infoscience. (1998). Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups. Tetrahedron Letters, 39(11), 1175-1178.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. shop.bachem.com [shop.bachem.com]

- 13. biotage.com [biotage.com]

- 14. Synthesis and splice-redirecting activity of branched, arginine-rich peptide dendrimer conjugates of peptide nucleic acid oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 17. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups [infoscience.epfl.ch]

An In-depth Technical Guide to Dde-D-Orn(Fmoc)-OH: A Cornerstone of Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Orthogonal Protection

In the intricate field of peptide synthesis, the precise assembly of amino acids into complex architectures is paramount. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this process, enabling the efficient construction of peptide chains.[1][2][3][4] However, the synthesis of sophisticated peptides—such as cyclic peptides, branched peptides, or those requiring site-specific modifications—demands a more nuanced approach than simple linear elongation. This necessity gives rise to the principle of orthogonal protection, a strategy that employs multiple, chemically distinct protecting groups that can be removed selectively under specific conditions without affecting others.[5][6][7][8]

At the heart of this advanced strategy lies Nα-Fmoc-Nδ-Dde-D-ornithine , or Dde-D-Orn(Fmoc)-OH . This specialized amino acid derivative is a powerful tool for chemists, providing two distinct, orthogonally removable protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the δ-amine of the D-ornithine side chain. This dual protection scheme grants researchers exacting control over the synthesis, allowing for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus remains protected. This capability is indispensable for creating complex peptide structures and is a key enabler in drug discovery and development.[9][10]

Core Chemical Structure and Properties

This compound is a chiral amino acid derivative where the D-configuration of ornithine is often used to impart specific conformational properties or resistance to enzymatic degradation in the final peptide.

Chemical Structure of this compound: (Image of the chemical structure would be placed here in a formal document)

The key features are:

-

D-Ornithine Core: A non-proteinogenic amino acid with a three-carbon side chain terminating in a primary amine (the δ-amine).

-

Fmoc Group: Protects the α-amine, preventing its participation in peptide bond formation until it is intentionally removed. It is cleaved under mild basic conditions, typically with piperidine.[11][12][13]

-

Dde Group: Protects the δ-amine of the ornithine side chain. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[9] Its selective removal requires treatment with dilute hydrazine.[9][14]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1419640-31-5 | [15] |

| Molecular Formula | C₃₀H₃₄N₂O₆ | [15] |

| Molecular Weight | 518.6 g/mol | [15] |

| Alternate Names | Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-D-ornithine | [15] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | General Knowledge |

Note: The L-enantiomer, Fmoc-L-Orn(Dde)-OH, has a different CAS number (269062-80-8) but shares the same molecular formula and weight.[16][17][18][19][20]

The Power of Orthogonality: A Workflow Perspective

The strategic value of this compound lies in the differential lability of its two protecting groups. This orthogonality allows for a multi-directional synthesis strategy on a single peptide chain. The standard Fmoc/tBu SPPS proceeds by removing the N-terminal Fmoc group at each cycle to elongate the peptide backbone. The Dde group on the ornithine side chain, however, remains completely intact during this process.

Once the main peptide backbone is assembled, the researcher can make a critical choice:

-

Continue with N-terminal elongation.

-

Selectively remove the Dde group to expose the side-chain amine for further modification.

This decision point is the gateway to creating highly complex and functional peptides.

Field-Proven Applications and Methodologies

The unique properties of this compound enable several advanced synthetic applications.

1. Synthesis of Branched Peptides (Peptide Dendrimers) By incorporating this compound, a primary peptide chain can be synthesized. Subsequently, the Dde group is removed, and a new, secondary peptide chain is grown from the ornithine side chain. This is a foundational technique for creating Multiple Antigenic Peptides (MAPs) or other dendritic structures.[10]

2. On-Resin Head-to-Tail or Side-Chain Cyclization Cyclic peptides often exhibit enhanced stability and bioactivity.[21][22][23] this compound is instrumental in their synthesis. For side-chain-to-tail cyclization, the peptide is synthesized, the N-terminal Fmoc group is removed, and the C-terminus is activated to react with the Dde-protected side chain after its selective deprotection.

3. Site-Specific Labeling and Conjugation The selective deprotection of the Dde group provides a unique chemical handle on the peptide.[24] This allows for the precise attachment of fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drug payloads for antibody-drug conjugates (ADCs) without affecting other reactive groups in the peptide.

Experimental Protocol: Selective On-Resin Dde-Group Deprotection

This protocol describes the standard, field-validated method for removing the Dde protecting group from a peptide-resin while leaving other protecting groups, such as acid-labile side-chain protectors (e.g., Boc, tBu), intact.

Causality: The choice of 2% hydrazine in DMF is critical. Hydrazine is a potent nucleophile that efficiently attacks the enamine system of the Dde group, leading to its cleavage.[9] The 2% concentration is optimal for effective removal without causing significant side reactions, such as peptide bond cleavage at sensitive residues.[14] The repeated, short treatments ensure complete removal from sterically hindered sites while minimizing peptide exposure to the reagent.

Materials:

-

Dde-protected peptide-resin

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Standard solid-phase peptide synthesis reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Deprotection Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Self-Validation Check: Ensure the hydrazine solution is clear and colorless. Prepare only the amount needed for the immediate procedure.

-

First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approximately 10-15 mL per gram of resin). Agitate gently under an inert atmosphere for 3 minutes.[25]

-

Reagent Removal: Drain the hydrazine solution from the resin.

-

Second Hydrazine Treatment: Add a fresh aliquot of the 2% hydrazine solution and agitate for another 3 minutes.[25]

-

Third Hydrazine Treatment: Drain the solution and repeat the treatment for a final 3 minutes. Rationale: Three short treatments are more effective than one long treatment for ensuring complete deprotection.[9]

-

Thorough Washing: Drain the final deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove all traces of hydrazine and the cleaved Dde-pyrazole byproduct.

-

Confirmation (Optional): A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group (mass shift of -152.1 Da).

The resin is now ready for the subsequent on-resin modification at the newly exposed ornithine side-chain amine.

Conclusion: An Enabling Technology for Modern Drug Discovery

This compound is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex, next-generation peptide therapeutics. Its robust and predictable chemistry provides an essential tool for researchers aiming to construct molecules with enhanced biological profiles, such as improved stability, targeted delivery, or novel mechanisms of action. The mastery of its application, particularly the principles of orthogonal deprotection, is a critical skill for any scientist working at the forefront of peptide chemistry and drug development. By providing a reliable method for site-specific modification, this compound continues to facilitate innovation, from academic research to the pharmaceutical production pipeline.

References

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.PubMed.

- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.Benchchem.

- Fmoc-Orn(Dde)-OH | CAS 269062-80-8 | SCBT.Santa Cruz Biotechnology.

- Orthogonal Protection Definition - Organic Chemistry Key Term.Fiveable.

- N-Terminal Deprotection - Fmoc removal.Aapptec Peptides.

- Overview of Solid Phase Peptide Synthesis (SPPS).Aapptec.

- Methods for Removing the Fmoc Group.Springer.

- Orthogonal and safety-catch protecting group strategies in solid-phase...

- Terminology of Antibody Drug for Fmoc Deprotection.GenScript.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.

- Amino Acid Sidechain Deprotection.Aapptec Peptides.

- The Chemistry of the Dde Protecting Group: A Technical Guide.Benchchem.

- Fluorenylmethyloxycarbonyl protecting group.Wikipedia.

- Selecting Orthogonal Building Blocks.Sigma-Aldrich.

- Fmoc Amino Acids - Ornithine (Orn).P3 BioSystems.

- Mastering Solid Phase Peptide Synthesis (SPPS).

- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.Aapptec Peptides.

- Fmoc-Orn(Dde)-OH; CAS 269062-80-8.Aapptec Peptides.

- 269062-80-8 | Fmoc-Orn(Dde)-OH.ChemPep.

- Fmoc-L-Orn(DDE)-OH - CAS:269062-80-8.Yanfen Biotech.

- Solid Phase Peptide Synthesis (SPPS) explained.Bachem.

- Optimizing the removal of an ivDde protecting group.Biotage.

- Solid-phase Peptide Synthesis (SPPS) in Research & Development.Gyros Protein Technologies.

- What is Solid-phase Peptide Synthesis?.Powder Systems.

- A Practical Guide to Solid Phase Peptide Synthesis (SPPS).CSBio.

- Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.

- Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine.

- Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.MDPI.

- Amino Acid Deriv

- Fmoc-based synthesis of disulfide-rich cyclic peptides.PubMed.

- 1419640-31-5 | Fmoc-D-Orn(Dde)-OH.ChemPep.

- Fmoc-orn(dde)-oh.Sigma-Aldrich.

- Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs.PubMed.

- Fmoc-Orn(Dde)-OH.Bachem Products.

- Fmoc-Orn(Dde)-OH [269062-80-8].Aapptec Peptides.Rsp11w6sBSRZP3ZveOgsQAw==)

Sources

- 1. jpt.com [jpt.com]

- 2. bachem.com [bachem.com]

- 3. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 4. csbio.com [csbio.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. peptide.com [peptide.com]

- 12. genscript.com [genscript.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. scbt.com [scbt.com]

- 17. Ornithine (Orn), Fmoc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 18. peptide.com [peptide.com]

- 19. chempep.com [chempep.com]

- 20. Fmoc-L-Orn(DDE)-OH - CAS:269062-80-8 - Yanfen Biotech [en.yanfenbio.com]

- 21. researchgate.net [researchgate.net]

- 22. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 23. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. peptide.com [peptide.com]

An In-Depth Technical Guide to Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a robust understanding of protecting group strategy is not merely advantageous—it is fundamental to success. The principle of orthogonality, in particular, underpins the efficiency, purity, and complexity achievable through Solid-Phase Peptide Synthesis (SPPS). This guide provides a deep dive into the core concepts of orthogonal protection, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

The Principle of Orthogonality: A Paradigm of Selectivity

In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[1][2][3] This selective deprotection is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of the peptide chain and the introduction of complex modifications.[4][5][6]

The ideal protecting group strategy exhibits the following characteristics:

-

Stability: The group must remain intact throughout all synthetic steps where its removal is not desired.[7][8]

-

Selective Lability: It must be removable under specific, mild conditions that do not cleave other protecting groups or the peptide from its solid support.[1][2][7]

-

High-Yielding Removal: The deprotection reaction should proceed to completion with minimal side reactions.[8]

-

No Racemization: The protecting group and its removal process should not induce racemization at the chiral centers of the amino acids.[7]

The power of orthogonality lies in its ability to precisely control which reactive sites on the growing peptide are exposed at any given time. This control is essential not only for linear chain elongation but also for more advanced applications such as:

-

Site-specific labeling with fluorophores or other reporter molecules.[9]

-

Incorporation of post-translational modifications.

Visualizing Orthogonality

The concept can be visualized as a set of locks and keys. Each class of protecting group is a different lock, and each deprotection reagent is a unique key that only opens its corresponding lock.

Caption: The principle of orthogonal deprotection in SPPS.

The Two Pillars of SPPS: Fmoc/tBu vs. Boc/Bzl Strategies

Two primary orthogonal systems have dominated the field of SPPS: the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the tert-Butoxycarbonyl/benzyl (Boc/Bzl) strategy.[4][5][11]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely used approach in modern SPPS, primarily due to its use of milder reaction conditions.[8][12]

-

α-Amino Protection: The temporary Nα-protecting group is Fmoc, which is labile to weak bases, typically a solution of 20-50% piperidine in dimethylformamide (DMF).[7][11][12]

-

Side-Chain Protection: The "permanent" side-chain protecting groups are based on the tert-butyl (tBu) group (e.g., tBu ethers, tBu esters, Boc).[7][8] These are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids.[8]

-

Final Cleavage: The final step involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[11][13]

This represents a truly orthogonal system, as the conditions for removing the temporary Nα-group (base) and the permanent side-chain groups (acid) are chemically distinct.[1][2][8]

The Boc/Bzl Strategy: The Classic Approach

The original SPPS methodology developed by Merrifield relied on the Boc/Bzl strategy.[4]

-

α-Amino Protection: The temporary Nα-protecting group is Boc, which is removed with moderate acids like TFA.[11][14]

-

Side-Chain Protection: The permanent side-chain protecting groups are typically benzyl-based (e.g., Bzl ethers, Bzl esters).[7][14]

-

Final Cleavage: These benzyl-based groups require very strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal, which also cleaves the peptide from the resin.[2][11][14]

This strategy is considered "quasi-orthogonal" because both protecting group classes are removed by acid, albeit of different strengths.[2][3][14] The repeated exposure to TFA for Boc removal can lead to the gradual loss of some acid-sensitive side-chain protecting groups, a phenomenon that is avoided in the truly orthogonal Fmoc/tBu system.[8]

Comparative Analysis

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF)[11][12] | Moderate Acid (e.g., TFA)[11][14] |

| Side-Chain Protection | Acid-labile (tBu, Trt, Boc)[7][8] | Strongly Acid-labile (Bzl, Z)[7][14] |

| Final Cleavage Reagent | Strong Acid (e.g., TFA)[11] | Very Strong Acid (e.g., HF, TFMSA)[2][11] |

| Orthogonality | True Orthogonality[1][2][8] | Quasi-Orthogonality[2][3][14] |

| Key Advantage | Milder overall conditions, less hazardous.[8][12] | Can be advantageous for aggregating sequences.[11] |

| Key Disadvantage | Potential for dibenzofulvene adduct formation. | Use of highly corrosive and toxic HF.[11] |

A Deeper Dive: Side-Chain and Specialized Orthogonal Protecting Groups

Beyond the primary Nα-protection, the careful selection of side-chain protecting groups is critical for success, especially in the synthesis of complex peptides. The Fmoc/tBu strategy allows for the integration of additional layers of orthogonality by employing protecting groups that are labile to conditions other than strong acid or base.

Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)

| Amino Acid | Functional Group | Common Protecting Group | Cleavage Condition |

| Asp, Glu | Carboxyl | OtBu (tert-butyl ester) | TFA[7] |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |

| Lys, Orn | Amino | Boc (tert-butoxycarbonyl) | TFA[7] |

| Arg | Guanidinium | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| His | Imidazole | Trt (Trityl) | TFA[9] |

| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | TFA, Iodine (for Acm) |

| Trp | Indole | Boc (tert-butoxycarbonyl) | TFA |

Specialized Orthogonal Protecting Groups

For applications requiring site-specific modification on the solid support, a third (or even fourth) dimension of orthogonality is required. These groups must be removable without disturbing the Nα-Fmoc group or the acid-labile side-chain protection.[9]

-

ivDde and Dde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) and its less sterically hindered analog, Dde, are used to protect the ε-amino group of Lysine.[15] They are stable to both piperidine and TFA but are selectively cleaved by a dilute solution of hydrazine (e.g., 2% hydrazine in DMF).[10][15][16][17] This allows for the unmasking of a specific lysine side-chain for branching, cyclization, or labeling.[10][15] The ivDde group offers enhanced stability against migration compared to Dde.[15]

-

Alloc: The allyloxycarbonyl (Alloc) group is stable to both acid and base but is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[18][19][20] It is commonly used to protect lysine side-chains or the N-terminus when a different orthogonal strategy is needed.[5]

-

Mtt and Mmt: The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile.[9] They can be selectively removed using very dilute TFA (e.g., 1-2% TFA in DCM) while leaving more robust acid-labile groups like tBu and Boc intact.[9][17] This "differential acid lability" provides another level of selective deprotection.

Workflow for Site-Specific Modification

The following workflow illustrates the power of a third orthogonal protecting group, such as ivDde on a lysine side chain.

Caption: Workflow for on-resin side-chain modification.

Experimental Protocols and Causality

The trustworthiness of any synthetic protocol lies in its self-validating nature. The following sections detail standard procedures, explaining the rationale behind each step.

Protocol 1: Standard Fmoc Group Deprotection

-

Objective: To remove the Nα-Fmoc group to allow for the coupling of the next amino acid.

-

Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

-

Methodology:

-

Swell the peptidyl-resin in DMF for 10-15 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Causality: The Fmoc group is cleaved via a β-elimination mechanism initiated by the piperidine base.[1] Two short treatments are often more effective than one long one for driving the reaction to completion. Thorough washing is critical because residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

Protocol 2: Selective ivDde Group Deprotection

-

Objective: To selectively deprotect a lysine side-chain for subsequent modification.

-

Reagent: 2% (v/v) Hydrazine monohydrate in DMF.

-

Methodology:

-

Swell the fully assembled, Nα-Fmoc protected peptidyl-resin in DMF.

-

Drain the DMF.

-

Add the 2% hydrazine/DMF solution to the resin.

-

Agitate the mixture at room temperature. The reaction is typically performed in multiple short cycles (e.g., 3 x 10 minutes).[10]

-

Monitor the reaction for completeness. The cleavage product, an indazole, has a strong UV absorbance around 290 nm, which can be used to track the reaction progress.[21]

-

Once complete, drain the solution and wash the resin extensively with DMF to remove all hydrazine and the cleavage byproducts.

-

-

Causality: Hydrazine acts as a nucleophile, attacking the enamine system of the Dde/ivDde group and inducing an intramolecular cyclization that releases the free amine.[15] The use of a dilute solution and careful monitoring prevents side reactions.

Protocol 3: Final Peptide Cleavage and Side-Chain Deprotection (TFA Cocktail)

-

Objective: To cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.

-

Reagents (Cleavage Cocktail): The composition of the TFA "cocktail" is critical and depends on the peptide sequence. Scavengers are added to trap the highly reactive carbocations generated during deprotection (e.g., the tert-butyl cation), preventing them from modifying sensitive residues like Trp, Met, Cys, and Tyr.[1]

| Reagent | Purpose | Typical Concentration |

| TFA | Primary cleavage & deprotection acid | 90-95% |

| Water (H₂O) | Scavenger for tert-butyl cations | 2.5-5%[22] |

| Triisopropylsilane (TIS) | Scavenger, reduces Trt cations, prevents Trp oxidation | 2.5-5% |

| 1,2-Ethanedithiol (EDT) | Scavenger for Trt cations, prevents Cys reattachment | 2.5% |

| Thioanisole | Soft scavenger, helps cleave Arg(Pbf/Pmc) | 5% |

-

A Common "Universal" Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)

-

A Simpler, Less Odorous Cocktail (for peptides without sensitive residues): TFA/TIS/Water (95:2.5:2.5)[23]

-

Methodology:

-

Wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the pre-chilled cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per 0.1 mmol of peptide).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide from the combined filtrates by adding it dropwise to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation and decantation, followed by washing with cold ether.

-

-

Causality: The strong acid (TFA) protonates and cleaves the acid-labile linkers and side-chain protecting groups, generating carbocations. Scavengers, which are present in large excess, act as nucleophilic traps for these reactive species, preventing them from causing deleterious side reactions with the peptide.[24] Cold ether precipitation ensures that the desired peptide, which is typically insoluble in ether, crashes out of solution while the cleaved protecting groups and scavengers remain dissolved.

Conclusion: The Strategic Imperative of Orthogonality

The strategic implementation of orthogonal protecting groups is the defining characteristic of modern, high-fidelity solid-phase peptide synthesis. The shift from the quasi-orthogonal Boc/Bzl strategy to the truly orthogonal Fmoc/tBu system has enabled the routine synthesis of increasingly complex and sensitive peptides. Furthermore, the integration of specialized, third-tier protecting groups like ivDde and Alloc has opened the door to sophisticated molecular engineering, allowing for the construction of branched, cyclic, and site-specifically modified peptides with unparalleled precision. A thorough understanding of the chemical principles, lability, and interplay of these groups is an indispensable asset for any researcher in the field of peptide science and drug development.

References

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.Biopolymers.

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Peptide Synthesis - FAQ.AAPPTEC.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Source Not Available]

- Basic Peptides synthesis introduction.LifeTein®.

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling.Semantic Scholar.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source Not Available]

- Amino Acid Derivatives for Peptide Synthesis.[Source Not Available]

- Overview of Solid Phase Peptide Synthesis (SPPS).[Source Not Available]

- ivDde-L-Lys(Fmoc)-OH.Vulcanchem.

- The Chemistry of the Dde Protecting Group: A Technical Guide.Benchchem.

- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.Benchchem.

- Fmoc Amino Acids for SPPS.AltaBioscience.

- SPPS Reagents Explained: A Complete Guide.

- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use.Advanced ChemTech.

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- Cleavage Cocktail Selection.CDN.

- NEW Orthogonally protected lysine deriv

- Selecting Orthogonal Building Blocks.Sigma-Aldrich.

- Protecting Groups in Peptide Synthesis.Biosynth.

- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.

- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.PubMed Central.

- Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes.PubMed.

- Minimal Protection Str

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.

- Cleavage of synthetic peptides.

- Protecting Groups in Peptide Synthesis.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 11. peptide.com [peptide.com]

- 12. lifetein.com [lifetein.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. advancedchemtech.com [advancedchemtech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.uci.edu [chem.uci.edu]

- 21. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 24. drivehq.com [drivehq.com]

Introduction: The Strategic Advantage of Orthogonality with the Dde Group

An In-Depth Technical Guide to Dde Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of modern organic and medicinal chemistry, the synthesis of complex molecules such as peptides, proteins, and bioconjugates demands a high degree of control over reactive functional groups. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has emerged as an indispensable tool, primarily due to its unique deprotection conditions which are orthogonal to the most common amine protection strategies.[1] This orthogonality allows for the selective removal of the Dde group without affecting other protecting groups, enabling chemists to perform site-specific modifications with precision.[1] This guide offers a comprehensive exploration of Dde chemistry, from its fundamental mechanisms to detailed, field-proven protocols and applications.

The primary utility of the Dde group lies in its stability under conditions that cleave two of the most widely used α-amino protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] Dde is resistant to the trifluoroacetic acid (TFA) used for Boc removal and the piperidine solutions used for Fmoc removal.[1][2] This resilience allows for a three-dimensional protection strategy, where the peptide backbone elongation can proceed using either Fmoc or Boc chemistry, while a Dde-protected side chain (typically on a lysine residue) remains intact for later manipulation.[1] Such manipulations are critical for creating branched or cyclic peptides, or for conjugating molecules like fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs.[1][3]

Core Concepts and Chemical Properties

The Dde group is an enamine-type protecting group derived from dimedone. Its unique reactivity profile is central to its utility.

Mechanism of Protection and Deprotection

Protection: An amine is typically protected with Dde by reacting it with 2-acetyldimedone (Dde-OH). The reaction proceeds to form a stable vinylogous amide, effectively masking the nucleophilicity of the amine.

Deprotection: The removal of the Dde group is achieved through a nucleophilic attack, most commonly with a dilute solution of hydrazine in an organic solvent like N,N-dimethylformamide (DMF).[1][2] The mechanism involves a nucleophilic attack by hydrazine on the enamine system, followed by an intramolecular cyclization. This process releases the free amine and forms a stable pyrazole byproduct.[1] The formation of this chromophoric byproduct can be monitored spectrophotometrically to track the progress of the deprotection reaction.[3]

Caption: Hydrazine-mediated deprotection of a Dde-protected amine.

Stability and the ivDde Analogue

While robust, the Dde group is not without its limitations. One notable issue is its potential for migration, where the Dde group can transfer from one amine to another, particularly from an α-amino group to an ε-amino group of lysine during piperidine treatment for Fmoc removal.[4] This side reaction can lead to scrambling of the intended modification site.[3][4]

To address this instability, a more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed.[1][5] The ivDde group offers enhanced stability against premature loss and migration but can be more challenging to remove, sometimes requiring harsher conditions or longer reaction times.[1][6]

| Feature | Dde | ivDde |

| Relative Stability | Less robust; potential for migration and partial loss.[3][4] | More robust; significantly less prone to migration.[1][5] |

| Ease of Removal | Easier to remove with 2% hydrazine.[2] | More difficult to remove; may require higher hydrazine concentrations (e.g., 4%) or longer reaction times.[6] |

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The true power of Dde chemistry is realized in the context of SPPS. The ability to selectively deprotect a specific side chain on the solid support opens up a vast array of synthetic possibilities.

Caption: Orthogonality of common protecting groups in peptide synthesis.

This three-dimensional orthogonality allows a chemist to:

-

Synthesize a linear peptide using standard Fmoc/tBu strategy.

-

Selectively deprotect a Dde-protected lysine side chain on the resin using hydrazine, leaving the N-terminal Fmoc and other acid-labile side-chain protecting groups intact.[1][7]

-

Perform a specific modification on the newly freed lysine side-chain amine.

-

Continue with the peptide synthesis or cleave the modified peptide from the resin.

Experimental Protocols

The following protocols are provided as a guide for the application of Dde chemistry in a research setting.

On-Resin Dde Protection of a Free Amine

This protocol is useful when a commercially available Dde-protected amino acid is not used, and protection is required post-incorporation of an amino acid with a free side-chain amine.

-

Materials:

-

Peptide-resin with a free primary amine.

-

2-acetyldimedone (Dde-OH).

-

N,N-Dimethylformamide (DMF).

-

Reaction vessel for solid-phase synthesis.

-

-

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Prepare a solution of Dde-OH (e.g., 10 equivalents relative to resin loading) in a minimal volume of DMF.[8]

-

Drain the DMF from the swollen resin.

-

Add the Dde-OH solution to the resin.

-

Agitate the mixture at room temperature for approximately 60 minutes.[8]

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

On-Resin Deprotection of Dde/ivDde

Protocol 1: Standard Hydrazine-Based Deprotection

This is the most common method for Dde removal. It is important to note that these conditions will also remove Fmoc groups, so the N-terminus of the peptide should be protected with a Boc group if it needs to remain intact.[5][9]

-

Materials:

-

Dde/ivDde-protected peptide-resin.

-

Hydrazine monohydrate.

-

N,N-Dimethylformamide (DMF).

-

-

Procedure:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, a 4% solution may be more effective.[1][6]

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the hydrazine solution (approx. 25 mL per gram of resin).[5]

-

Allow the mixture to stand at room temperature for 3 minutes, with gentle agitation.[5]

-

Drain the deprotection solution.

-

Repeat steps 3-5 two more times for a total of three treatments.[5]

-

Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for subsequent modification at the newly exposed amine.[1]

-

Protocol 2: Hydroxylamine-Based Deprotection (Fmoc-Orthogonal)

This method is employed when the preservation of an Fmoc group is required, offering true orthogonality.[10]

-

Materials:

-

Dde/ivDde-protected, Fmoc-containing peptide-resin.

-

Hydroxylamine hydrochloride (NH₂OH·HCl).

-

Imidazole.

-

N-Methyl-2-pyrrolidone (NMP).

-

-

Procedure:

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP.[1][11]

-

Swell the peptide-resin in NMP in a reaction vessel.

-

Drain the NMP and add the deprotection solution to the resin.

-

Gently agitate the mixture at room temperature for 30 to 60 minutes.[1][11]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

| Deprotection Reagent | Typical Conditions | Orthogonality with Fmoc | Key Considerations |

| Hydrazine Monohydrate | 2% in DMF, 3 x 3 min | No (also removes Fmoc) | Highly efficient but toxic. Can cause side reactions at higher concentrations.[5][12] |

| Hydroxylamine HCl / Imidazole | 1 eq. NH₂OH·HCl, 0.75 eq. Imidazole in NMP, 30-60 min | Yes | Milder and safer alternative; fully orthogonal to Fmoc.[10][12] |

Applications in Research and Drug Development

The versatility of the Dde group has made it a staple in various advanced synthetic applications:

-

Branched Peptides: Dde protection on a lysine side chain allows for the synthesis of a second peptide chain from that point, creating branched structures that can mimic complex proteins or be used as multivalent binders.[2][3]

-

Cyclic Peptides: On-resin cyclization can be achieved by deprotecting a Dde-protected amine and a side-chain carboxyl group, followed by amide bond formation.

-

Bioconjugation: Site-specific attachment of fluorophores, quenchers, cytotoxic drugs, or polyethylene glycol (PEG) chains is readily accomplished by deprotecting a unique Dde-protected site on a peptide.[7]

-

Peptoid and Carbohydrate Synthesis: The utility of Dde has been extended beyond peptides to the synthesis of peptoids and the protection of aminosugars in oligosaccharide synthesis.[8][13]

Conclusion

The Dde protecting group, along with its more robust ivDde variant, is a cornerstone of modern synthetic chemistry.[1] Its unique stability profile and specific cleavage conditions provide an essential layer of orthogonality that is critical for the construction of complex and highly functionalized molecules. By understanding the underlying mechanisms, stability considerations, and detailed protocols, researchers and drug development professionals can effectively leverage Dde chemistry to advance their synthetic goals, from basic research to the development of novel therapeutics.

References

-

Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-33. Available at: [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

-

Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69-73. Available at: [Link]

-

A Dde-based solid-phase synthesis of a cathepsin B-triggered dual-functional fluorogenic cancer imaging probe. Royal Society of Chemistry. Available at: [Link]

-

Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. Available at: [Link]

-

Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. Available at: [Link]

-

Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. PubMed Central. Available at: [Link]

-

Scott, C. J., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(4), 1211-1215. Available at: [Link]

-

Is it possible to remove Dde protecting groups in aqueous phase? ResearchGate. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

-

A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PubMed Central. Available at: [Link]

-

Bornaghi, L., et al. (2006). Dde as a protecting group for carbohydrate synthesis. Journal of Carbohydrate Chemistry, 25(1). Available at: [Link]

-

How protect primary amine with ddeOH? ResearchGate. Available at: [Link]

-

Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]

-

How to remove Dde protecting group in solution? ResearchGate. Available at: [Link]

-

How to remove Dde protection in solution phase reaction? ResearchGate. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to Fmoc Protecting Group Removal in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the precise and efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of success. This guide provides a comprehensive technical overview of the Fmoc deprotection process, delving into the underlying chemical principles, standard and advanced protocols, critical side reactions, and strategies for optimization. Our focus is on delivering not just procedural steps, but the scientific rationale that empowers researchers to make informed decisions and troubleshoot effectively in the laboratory.

The Chemistry of Fmoc Deprotection: A Mechanistic Perspective

The lability of the Fmoc group under basic conditions is the foundation of its utility in modern peptide synthesis. The removal process is a classic example of a base-initiated β-elimination (E1cB) reaction.[1][2][3][4]

The process unfolds in two key stages:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][5][6] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety, which stabilizes the resulting carbanion.[7]

-

β-Elimination: The unstable carbanion rapidly undergoes elimination, cleaving the C-O bond of the carbamate and liberating the free amine of the peptide. This step also generates carbon dioxide and a highly reactive byproduct, dibenzofulvene (DBF).[2][6][8]

The liberated dibenzofulvene is a potent electrophile that can react with the newly deprotected amine, leading to chain termination. To prevent this, the deprotection reagent, typically piperidine, also acts as a scavenger, forming a stable adduct with the DBF that is easily washed away.[1][6][8]

Caption: Mechanism of Fmoc deprotection by piperidine.

Standard Deprotection Protocols and Reagents

The most widely adopted reagent for Fmoc removal is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[6][9][10] This concentration strikes a balance between rapid deprotection and minimizing side reactions.

Standard Piperidine Deprotection Protocol

This protocol is the conventional method for Fmoc removal.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[9]

-

Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 1-5 minutes.[9][10]

-

Drain: Drain the deprotection solution.[9]

-

Deprotection (Step 2): Add a second portion of the 20% piperidine in DMF solution. Agitate for an additional 5-20 minutes. The two-step process ensures complete removal, especially for difficult sequences.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[9]

Caption: General experimental workflow for Fmoc deprotection in SPPS.

Monitoring Fmoc Deprotection

Incomplete deprotection is a common cause of deletion sequences in the final peptide product.[11] Therefore, monitoring the removal of the Fmoc group is crucial, especially for "difficult" sequences prone to aggregation.[11][12]

The most common method for monitoring Fmoc deprotection is UV-Vis spectroscopy. The DBF-piperidine adduct has a strong absorbance maximum around 301-312 nm.[12] By monitoring the absorbance of the solution flowing from the reaction vessel, one can track the progress of the deprotection reaction in real-time.[13][14] A sharp, well-defined peak indicates efficient deprotection, while a broad or tailing peak can signal slow or incomplete removal.[12] Modern automated peptide synthesizers often incorporate in-line UV monitoring to automatically extend deprotection times when necessary.[14]

Navigating the Landscape of Side Reactions

While the Fmoc group is a cornerstone of modern SPPS, its base-labile nature can also be an Achilles' heel, leading to several undesirable side reactions.

Aspartimide Formation

Aspartimide formation is arguably the most notorious side reaction in Fmoc-based SPPS.[15][16] It occurs when the backbone amide nitrogen of the residue following an aspartic acid (Asp) attacks the side-chain ester of the Asp, forming a five-membered cyclic imide.[15][16][17] This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences.[16][17]

The resulting aspartimide is susceptible to nucleophilic attack by piperidine or hydrolysis, which can lead to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid.[15][17] These byproducts often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult.[17]

Strategies to Mitigate Aspartimide Formation:

-

Use of specialized protecting groups: Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH are designed to be more sterically hindered, thus reducing the rate of cyclization.

-

Addition of an acidic additive: The inclusion of a weak acid, such as formic acid or 1-hydroxybenzotriazole (HOBt), in the piperidine deprotection solution can suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity.[18][19]

-

Milder deprotection reagents: Using a less basic reagent, such as piperazine, can significantly reduce the incidence of this side reaction.[20][21]

Racemization

The basic conditions of Fmoc deprotection can lead to epimerization of optically active amino acids, particularly at the C-terminus or for residues like cysteine (Cys) and histidine (His).[20][22] Racemization of the C-terminal amino acid can occur through direct enolization of the ester linkage to the resin.[22] For internal residues, racemization can occur via the formation of an oxazolone intermediate during the subsequent coupling step, which is exacerbated by residual base.

Strategies to Minimize Racemization:

-

Careful selection of coupling reagents: The use of additives like HOBt or Oxyma Pure can suppress racemization during coupling.

-

Thorough washing: Ensuring complete removal of the deprotection base before the coupling step is critical.

-

Use of milder bases: For particularly sensitive residues, switching to a less basic deprotection reagent can be beneficial.[12][21]

Diketopiperazine (DKP) Formation

DKP formation involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is especially prevalent for sequences containing proline (Pro) or other residues that are prone to cyclization at the second or third position in the peptide chain.[23][24]

Strategies to Prevent DKP Formation:

-

Reduced deprotection time: Minimizing the exposure of the N-terminal dipeptide to basic conditions is crucial.[24]

-

Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance provided by this resin can suppress DKP formation, especially when the C-terminal residue is Pro.[24]

-

Immediate coupling: Proceeding with the next coupling step immediately after deprotection and washing can help to minimize the time the free N-terminal amine is available for cyclization.

Alternatives to Piperidine: Expanding the Chemist's Toolkit

While piperidine remains the workhorse for Fmoc deprotection, concerns over its toxicity, regulatory status, and its role in promoting side reactions have driven the development of alternative reagents.[9][25]

| Reagent | Concentration | Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 5-20 min | Well-established, effective scavenger of DBF | Can promote aspartimide formation and racemization, regulated substance[9][25] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar efficiency to piperidine, not a controlled substance[25] | Similar propensity for side reactions as piperidine |

| Piperazine | 10% w/v in DMF/EtOH | Variable | Reduced aspartimide formation and racemization[20][21][26] | Slower deprotection kinetics compared to piperidine[3] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF | < 1 min | Very rapid deprotection, useful for difficult sequences[8] | Non-nucleophilic (requires a scavenger), can strongly promote aspartimide formation[8] |

| Pyrrolidine | 20% in DMF | Variable | Effective in a wider range of "green" solvents[2] | Can increase DKP and aspartimide formation in susceptible sequences[2] |

| 3-(Diethylamino)propylamine (DEAPA) | 20% in NMP | Variable | Identified as a viable "green" alternative[27] | Less commonly used, may require more optimization |

Protocol for 4-Methylpiperidine (4-MP) Deprotection

The protocol for 4-MP is identical to the standard piperidine protocol, with 20% 4-methylpiperidine in DMF used as the deprotection solution.[9]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Add the 20% 4-MP/DMF solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 1-5 minutes.[9]

-

Drain: Drain the deprotection solution.

-

Repeat Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents and byproducts.[9]

Conclusion: A Foundation for Rational Peptide Synthesis

The removal of the Fmoc protecting group is a deceptively simple yet profoundly impactful step in solid-phase peptide synthesis. A thorough understanding of the underlying mechanism, a vigilant awareness of potential side reactions, and a willingness to employ optimized protocols and alternative reagents are the hallmarks of a successful peptide chemist. By moving beyond rote procedural execution to a more rational, evidence-based approach, researchers can enhance the purity, yield, and overall quality of their synthetic peptides, ultimately accelerating the pace of discovery and development.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-27). Academic Press.

- Kates, S. A., et al. (1997). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 1(8), 1241-1243.

- Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 29(1), e202202490.

- Kumar, S., et al. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 7(60), 37867-37873.

- Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(16), 5946-5954.

- Lelievre, D., et al. (2016). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 18(15), 3746-3749.

-

ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved from [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). PMC. Retrieved from [Link]

-

Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. Retrieved from [Link]

-

Methods for Removing the Fmoc Group. (1997). Springer Nature Experiments. Retrieved from [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

(PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2018). PMC. Retrieved from [Link]

-

Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). Semantic Scholar. Retrieved from [Link]

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (2001). Letters in Peptide Science.

- UV Monitoring. (n.d.). Houben-Weyl Methods of Organic Chemistry.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2018). MDPI. Retrieved from [Link]

-

Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... (n.d.). ResearchGate. Retrieved from [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2001). ResearchGate. Retrieved from [Link]

-

Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). ResearchGate. Retrieved from [Link]

-

Deep learning predicts near-accurate UV−vis Fmoc deprotection traces.... (n.d.). ResearchGate. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved from [Link]

- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.

-

Difficult peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]

-

UV Synthesis Monitoring. (n.d.). Activotec. Retrieved from [Link]

-

Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). SciELO México. Retrieved from [Link]

Sources

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. renyi.hu [renyi.hu]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. media.iris-biotech.de [media.iris-biotech.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. peptide.com [peptide.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. ptacts.uspto.gov [ptacts.uspto.gov]

- 22. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mesalabs.com [mesalabs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS)

Abstract